Chemoselective Hydroboration: 1,7-Octadien-3-ol vs. 1-Octen-3-ol Product Distribution
The hydroboration of 1,7-octadien-3-ol with the bulky reagent 9-BBN exhibits low regioselectivity, yielding a mixture of 1-octen-3-ol (47%), 7-octen-3-ol (41%), and 3-octanol (12%) [1]. This product distribution contrasts sharply with the highly selective reduction of 1,7-octadien-3-ol using a titanium-catalyzed LiAlH4 system, which can produce 1-octen-3-ol as the predominant product [2]. This demonstrates that 1,7-octadien-3-ol's reactivity is tunable based on reagent choice, offering a divergent synthetic pathway not possible with simpler alcohols.
| Evidence Dimension | Product Distribution in Hydroboration |
|---|---|
| Target Compound Data | 1-Octen-3-ol (47%), 7-Octen-3-ol (41%), 3-Octanol (12%) |
| Comparator Or Baseline | 1-Octen-3-ol (target product in alternative selective reduction) |
| Quantified Difference | Yield of 1-octen-3-ol ranges from 47% (non-selective) to >95% (selective conditions) |
| Conditions | 9-BBN reagent for target compound data; Ti-catalyzed LiAlH4 for comparator |
Why This Matters
Procurement of 1,7-octadien-3-ol enables access to a broader chemical space via divergent reactivity, whereas direct procurement of 1-octen-3-ol limits synthetic options.
- [1] Qian, C., & Liu, K. (1983). Hydroboration of 1,7-octadien-3-ol by 9-borabicyclo (3.3.1)nonane. Chinese Journal of Organic Chemistry, 3(4), 267. View Source
- [2] Sato, F., et al. (2006). A Simple Synthesis of 1-Octen-3-ol (Matsutake Alcohol) by the Titanium-Catalyzed Highly Selective Reduction of the Butadiene Telomer with LiAlH4. Chemistry Letters, 10(11), 1128-1129. View Source
